2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189886-40-5
VCID: VC7626363
InChI: InChI=1S/C22H22BrFN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29)
SMILES: CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Molecular Formula: C22H22BrFN4OS
Molecular Weight: 489.41

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 1189886-40-5

Cat. No.: VC7626363

Molecular Formula: C22H22BrFN4OS

Molecular Weight: 489.41

* For research use only. Not for human or veterinary use.

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide - 1189886-40-5

Specification

CAS No. 1189886-40-5
Molecular Formula C22H22BrFN4OS
Molecular Weight 489.41
IUPAC Name 2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H22BrFN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29)
Standard InChI Key JACSUOREQGFBNU-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, featuring a spirocyclic system comprising a five-membered ring fused to a six-membered ring via a shared nitrogen atom. Key structural components include:

  • A 4-bromophenyl group at position 3 of the spiro system, contributing steric bulk and potential halogen bonding interactions.

  • An 8-methyl group on the six-membered ring, influencing conformational stability.

  • A thioether linkage connecting the spiro core to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.

The molecular formula is C₂₂H₂₂BrFN₄OS, with a molecular weight of 489.41 g/mol. The SMILES notation (CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br) and InChIKey (JACSUOREQGFBNU-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight489.41 g/mol
logP (Partition Coefficient)Estimated ~4.4 (analogous compounds)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area~43.7 Ų

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s logP estimate of ~4.4 (based on analogs ) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The 4-fluorophenyl group enhances metabolic stability by reducing oxidative deamination, while the thioether linkage may confer resistance to enzymatic hydrolysis compared to oxygen analogs.

Table 2: Comparative Properties of Analogous Compounds

Compound IDlogPMolecular Weight (g/mol)Aryl Substituent
F288-0072 4.63499.473,4-Dimethylphenyl
F288-0086 4.40505.863-Chlorophenyl
VC7626363~4.4489.414-Fluorophenyl

Biological Activity and Research Findings

Preliminary Pharmacological Data

Although direct biological data for this compound remains limited, its structural analogs exhibit activity against kinase targets and G protein-coupled receptors (GPCRs). The 4-bromophenyl group is hypothesized to enhance target binding through hydrophobic interactions, while the fluorine atom may modulate electronic effects and bioavailability.

In Silico Predictions

Computational studies suggest high affinity for protein kinases (e.g., CDK2, EGFR) due to the spirocyclic system’s ability to occupy hydrophobic pockets. The thioacetamide linkage may act as a hydrogen bond acceptor, further stabilizing enzyme-inhibitor complexes.

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